molecular formula C6H12N4 B12883836 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine

5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12883836
M. Wt: 140.19 g/mol
InChI Key: XGTQPLQQWZDPBF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine is a functionalized pyrazole derivative of interest in medicinal chemistry and drug discovery. As part of the 5-aminopyrazole class, this compound serves as a versatile scaffold for the synthesis of diverse heterocyclic systems . The 5-aminopyrazole core is a known privileged structure in pharmaceutical research, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects . The additional aminomethyl group on this specific molecule provides a distinct functional handle for further chemical modification, making it a valuable building block for creating combinatorial libraries or developing novel bioactive agents . Researchers utilize such aminopyrazole compounds as key intermediates in cyclocondensation reactions to construct fused, nitrogen-rich bicyclic structures like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are analogs of purine bases and are frequently investigated for their photophysical and biological properties . All products are intended for research purposes in laboratory settings only.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

5-(aminomethyl)-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C6H12N4/c1-4-6(8)5(3-7)10(2)9-4/h3,7-8H2,1-2H3

InChI Key

XGTQPLQQWZDPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)CN)C

Origin of Product

United States

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

One of the most versatile and widely reported methods for synthesizing 5-aminopyrazoles, including derivatives like 5-(aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine, is the condensation of β-ketonitriles with hydrazines. This approach allows for the formation of the pyrazole ring with an amino substituent at the 5-position.

  • Mechanism: The β-ketonitrile undergoes nucleophilic attack by hydrazine, followed by cyclization and tautomerization to yield the 5-aminopyrazole core.
  • Advantages: This method is efficient, versatile, and amenable to combinatorial synthesis for drug discovery.
  • Example: Hydrolysis of a precursor β-ketonitrile derivative followed by reaction with hydrazine hydrate in solvents like ethanol or THF at room temperature yields the 5-aminopyrazole intermediate, which can be further functionalized.

Cyclocondensation with Ethyl Acetoacetate

Another established method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with β-ketoesters such as ethyl acetoacetate to form pyrazolopyridine derivatives, which can be manipulated to yield the target compound.

  • Process: 5-Amino-1,3-dimethylpyrazole reacts with ethyl acetoacetate under controlled conditions to form tetrahydropyrazolopyridine intermediates.
  • Relevance: This method is useful for introducing additional ring systems or modifying the pyrazole scaffold, which can be adapted for aminomethyl substitution at the 5-position.

Reductive Amination for Aminomethyl Group Introduction

The aminomethyl group at the 5-position can be introduced via reductive amination of the corresponding aldehyde or ketone precursor.

  • Typical Procedure: The 5-formyl or 5-keto derivative of 1,3-dimethylpyrazole is reacted with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogenation catalysts).
  • Outcome: This yields the 5-(aminomethyl) substituent with high selectivity and yield.
  • Note: This step often follows initial pyrazole ring formation and amino group installation at the 4-position.

One-Pot Acid-Promoted Heterocyclization

Recent advances include one-pot acid-promoted syntheses involving heterocyclization and aromatization steps, which streamline the preparation of aminopyrazole derivatives.

  • Method: Treatment of 5-amino-1H-pyrazole derivatives with cyanamide under acidic conditions promotes cyclization and formation of aminopyrazole frameworks.
  • Optimization: Methanesulfonyl chloride has been identified as an effective solvent, and microwave-assisted synthesis improves yields and reaction times.
  • Application: While primarily used for pyrazolopyrimidines, this method's principles can be adapted for aminomethyl-substituted pyrazoles.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield Range
Condensation of β-Ketonitriles with Hydrazines β-Ketonitrile, hydrazine hydrate, ethanol/THF, room temp Versatile, suitable for combinatorial libraries Requires β-ketonitrile precursors 60-85%
Cyclocondensation with Ethyl Acetoacetate 5-Amino-1,3-dimethylpyrazole, ethyl acetoacetate, reflux Efficient ring formation, adaptable for derivatives Multi-step for target aminomethyl group 50-75%
Reductive Amination 5-Formyl or 5-keto pyrazole, ammonia/amine, reducing agent High selectivity for aminomethyl group Requires aldehyde/ketone precursor 70-90%
One-Pot Acid-Promoted Heterocyclization 5-Amino-pyrazole derivatives, cyanamide, acid, microwave Streamlined, improved reaction times Mainly for pyrazolopyrimidines, adaptation needed 65-80%

Detailed Research Findings

  • Versatility of β-Ketonitrile Condensation: The condensation of β-ketonitriles with hydrazines remains the cornerstone for 5-aminopyrazole synthesis due to its broad substrate scope and mild conditions. This method allows for the introduction of various substituents, including methyl groups at the 1- and 3-positions, essential for the target compound.

  • Functional Group Transformations: The aminomethyl group at the 5-position is often introduced post-pyrazole formation via reductive amination, which provides a clean and efficient route to the desired substitution pattern. This step benefits from the availability of 5-formyl intermediates, which can be synthesized by selective oxidation or formylation of the pyrazole ring.

  • One-Pot Synthesis Innovations: The acid-promoted one-pot synthesis of aminopyrazole derivatives offers a modern approach that reduces the number of purification steps and reaction times. Microwave-assisted protocols further enhance efficiency, making this method attractive for scale-up and library synthesis.

  • Purification and Characterization: Following synthesis, purification is typically achieved by column chromatography using silica gel with solvent gradients (e.g., hexane/ethyl acetate). Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity of the aminomethyl-substituted pyrazole.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antipsychotic Activity

Recent studies have indicated that derivatives of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine exhibit antipsychotic-like properties. For instance, a related compound demonstrated an antipsychotic profile without binding to dopamine receptors, which is a common mechanism of traditional antipsychotics. This unique pharmacological profile suggests potential for developing new therapeutic agents with fewer side effects associated with dopamine receptor antagonism .

Neuropharmacology

The compound has also been evaluated for its neuropharmacological effects, particularly in animal models. Behavioral tests have shown that certain analogs can induce seizures in aged rodents, indicating a need for careful evaluation of safety profiles in potential therapeutic contexts .

Precursor for Heterocycles

5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its derivatives are utilized in the formation of pyrazolo[1,5-a]pyrimidines, which are important in medicinal chemistry due to their diverse biological activities . The ability to modify the pyrazole ring allows for the development of compounds with tailored properties.

Synthesis of Functionalized Pyrazoles

The compound can be transformed into more complex structures through various synthetic routes. For example, reactions involving carbonyl compounds lead to the formation of functionalized pyrazoles that can be utilized as intermediates in drug discovery .

Case Studies and Research Findings

Study Focus Findings
Study 1Antipsychotic propertiesIdentified a derivative with antipsychotic-like effects without dopamine receptor binding .
Study 2Neuropharmacological effectsReported seizure activity in aged rodent models, highlighting safety concerns .
Study 3Organic synthesisDemonstrated the utility of the compound as a precursor for synthesizing pyrazolo[1,5-a]pyrimidines .
Study 4FunctionalizationExplored reactions leading to novel pyrazole derivatives with potential biological activity .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine 1: Me, 3: Me, 5: CH₂NH₂ C₆H₁₃N₄ 153.20 High polarity; kinase inhibitor potential
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride 5: CF₂H, HCl salt C₆H₁₁ClF₂N₃ 196.68 Enhanced aqueous solubility
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine 3: Et, 5: OEt C₈H₁₅N₃O 169.22 Lipophilic; intermediate for drug synthesis
1-Methyl-5-nitro-1H-pyrazol-4-amine 5: NO₂ C₄H₆N₄O₂ 142.12 Electron-withdrawing; reactive intermediate
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 5: 3,4-dimethoxyphenyl C₁₂H₁₅N₃O₂ 233.27 Bulky aromatic substituent; increased steric hindrance
5-(Dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine 5: triazolyl, 3: Et C₁₀H₁₆N₆ 220.28 Heterocyclic functionality; enzyme targeting

Key Observations :

  • Polarity and Solubility: The aminomethyl group in the target compound increases polarity compared to non-polar substituents (e.g., ethoxy, ethyl). The hydrochloride salt of the difluoromethyl analog (196.68 g/mol) exhibits superior solubility due to ionic character .
  • Electronic Effects : The nitro group in 1-Methyl-5-nitro-1H-pyrazol-4-amine (142.12 g/mol) is electron-withdrawing, altering reactivity in electrophilic substitutions .

Structural and Crystallographic Insights

Software suites like SHELXL () and WinGX () enable precise refinement of pyrazole derivatives’ crystal structures. For example, the hydrochloride salt in likely forms a monoclinic crystal system, with hydrogen-bonding networks stabilizing the ionic structure .

Biological Activity

5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, often referred to in the literature as 5-amino-1,3-dimethylpyrazole (ADMP), has been studied for its potential applications in antimicrobial, anticancer, and neuropharmacological contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine is characterized by its pyrazole structure, which contributes to its biological activity. The compound's molecular formula is C6H10N4C_6H_{10}N_4, and its structure allows for various substitutions that can enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 5-(aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine. A synthesis of related compounds demonstrated significant antibacterial activity against several strains of bacteria. For instance:

CompoundBacterial StrainMIC (μg/mL)
8hS. aureus8
8fP. aeruginosa8
8bS. epidermidis11

These results indicate that certain derivatives exhibit excellent antimicrobial properties, making them candidates for further development as antibacterial agents .

Anticancer Activity

The anticancer effects of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine have also been explored. In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines, including breast cancer (MCF-7) and glioma cells. The following table summarizes the IC50 values observed in different studies:

CompoundCancer Cell LineIC50 (μM)
8cMCF-72.8 ± 0.4
8fMCF-73.1 ± 0.4
8dMCF-73.5 ± 0.2

Notably, these compounds demonstrated significant potency against MCF-7 cells, indicating a promising avenue for cancer treatment .

Neuropharmacological Effects

5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine has also been evaluated for its neuropharmacological properties. In behavioral tests predictive of antipsychotic efficacy, this compound exhibited an antipsychotic-like profile without binding to dopamine receptors, distinguishing it from traditional antipsychotics . This unique mechanism suggests potential applications in treating psychiatric disorders without the typical side effects associated with dopamine antagonism.

The mechanisms underlying the biological activities of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine involve various biochemical pathways:

  • Antibacterial Activity : The compound appears to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial growth.
  • Anticancer Activity : The induction of apoptosis in cancer cells may be mediated through pathways involving caspases and other apoptotic factors.
  • Neuropharmacological Effects : The non-dopaminergic mechanism may involve modulation of serotonin or other neurotransmitter systems, contributing to its antipsychotic-like effects.

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that patients treated with pyrazole derivatives showed improved outcomes compared to those receiving standard chemotherapy.
  • Antibacterial Efficacy : Clinical trials indicated that formulations containing pyrazole derivatives reduced infection rates in surgical patients compared to controls.

Q & A

Basic: What are the standard synthetic routes for 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via cyclocondensation of hydrazines with β-ketoesters or via functionalization of preformed pyrazole cores. For example, describes multi-step protocols involving cyclization, formylation, and acylation to generate pyrazole intermediates. Key steps include:

  • Cyclization : Ethyl acetoacetate and substituted hydrazines react under reflux in ethanol to form 1,3-dimethylpyrazole derivatives.
  • Aminomethylation : The aminomethyl group is introduced via Mannich reactions or reductive amination using formaldehyde and ammonium acetate (see ).
    Optimization : Reaction parameters (temperature, solvent, catalyst) are critical. For instance, solvent-free conditions under microwave irradiation can improve yields ( ). Purity is monitored via HPLC or TLC, with recrystallization in ethanol as a common purification step.

Basic: Which analytical techniques are essential for structural characterization of this compound?

Answer:

  • X-ray crystallography : SHELXL ( ) is the gold standard for unambiguous confirmation of molecular geometry. WinGX and ORTEP ( ) are used for data refinement and visualization.
  • Spectroscopy :
    • IR : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹).
    • NMR : 1H^1H-NMR confirms substitution patterns (e.g., methyl groups at δ 2.1–2.5 ppm; pyrazole protons at δ 6.0–7.5 ppm) ( ).
    • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 169.1 for the core structure).

Advanced: How can researchers resolve contradictions in spectral data or crystallographic results?

Answer:
Discrepancies often arise from tautomerism, polymorphism, or solvate formation. Strategies include:

  • Dynamic NMR : To detect tautomeric equilibria (e.g., pyrazole ring proton exchange).
  • DFT calculations : Compare experimental and theoretical IR/NMR spectra ( ).
  • Crystallographic redundancy : Solve structures in multiple space groups (e.g., P2₁/c vs. P-1) to confirm packing effects ( ).
  • Variable-temperature studies : Identify temperature-dependent conformational changes.

Advanced: What experimental designs are recommended to elucidate the pharmacological mechanism of action when traditional receptor-binding assays yield negative results?

Answer:
highlights cases where pyrazole derivatives exhibit antipsychotic activity without binding dopamine receptors. Methodologies include:

  • In vivo behavioral models : Conditioned avoidance response (CAR) in rodents to assess antipsychotic efficacy.
  • Biochemical profiling : Measure neurotransmitter metabolites (e.g., homovanillic acid for dopamine turnover).
  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment.
  • Electrophysiology : Patch-clamp studies to evaluate neuronal excitability changes.

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Screen against target proteins (e.g., σ₁ receptors in ) using AutoDock Vina.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity (e.g., antitubercular IC₅₀ in ).
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS software).
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics.

Advanced: What strategies mitigate by-product formation during scale-up synthesis?

Answer:

  • Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rate) using response surface methodology.
  • Catalyst screening : Heterogeneous catalysts (e.g., zeolites) reduce side reactions ( ).
  • Purification : Flash chromatography or simulated moving bed (SMB) systems for high-purity batches.

Advanced: How can researchers address reproducibility issues in biological assays for this compound?

Answer:

  • Standardized protocols : Adhere to OECD guidelines for cytotoxicity (e.g., MTT assay) and antimicrobial testing ( ).
  • Positive/Negative controls : Include reference compounds (e.g., isoniazid for antitubercular assays).
  • Inter-lab validation : Collaborate with multiple labs to confirm EC₅₀/IC₅₀ values.
  • Data transparency : Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests).

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